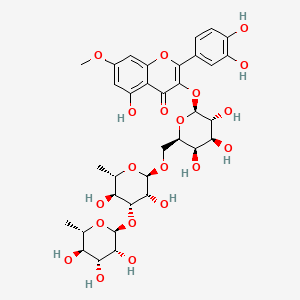
Xanthorhamnin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthorhamnin is a member of flavonoids and a glycoside.
This compound is a natural product found in Rhamnus disperma with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antioxidant Properties
Xanthorhamnin exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have shown that it can enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing lipid peroxidation and inflammation markers in various animal models .
2. Hepatoprotective Effects
Research indicates that this compound may protect the liver from damage caused by toxins. In animal studies, it has been demonstrated to reduce liver injury markers and improve liver function parameters in models of non-alcoholic fatty liver disease .
3. Anti-inflammatory Activity
this compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies suggest that it can downregulate the expression of IL-6 and TNF-α, which are pivotal in the inflammatory response .
Nutritional Applications
1. Functional Food Ingredient
Due to its health-promoting properties, this compound is being explored as a functional food ingredient. It can be incorporated into dietary supplements aimed at enhancing overall health and preventing chronic diseases .
2. Nutraceutical Potential
The compound's ability to modulate metabolic pathways related to lipid metabolism positions it as a potential nutraceutical for managing obesity and metabolic syndrome .
Agricultural Applications
1. Plant Growth Promoter
this compound has been investigated for its role as a biostimulant in agriculture. It promotes root development and enhances nutrient uptake in various crops, which can lead to improved yields .
2. Pest Resistance
Some studies suggest that this compound may confer resistance against certain pests and pathogens, thereby reducing the need for chemical pesticides and promoting sustainable agricultural practices .
Environmental Applications
1. Phytoremediation
this compound-containing plants are being studied for their potential in phytoremediation—using plants to remove contaminants from soil and water. This application is particularly relevant in areas affected by heavy metal pollution .
2. Bioindicator for Environmental Health
Given its sensitivity to environmental changes, this compound can serve as a bioindicator for assessing ecosystem health and the impact of pollutants on plant physiology .
Case Studies
Propiedades
Número CAS |
75183-90-3 |
|---|---|
Fórmula molecular |
C34H42O20 |
Peso molecular |
770.7 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22-,24+,25-,26+,27+,28+,30+,32+,33-,34-/m0/s1 |
Clave InChI |
NMGVHLDIHNFGQB-OTCPXFHUSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















